molecular formula C26H19ClN2O3S2 B4580484 (5Z)-3-[3-(2-chloro-10H-phenothiazin-10-yl)-3-oxopropyl]-5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione

(5Z)-3-[3-(2-chloro-10H-phenothiazin-10-yl)-3-oxopropyl]-5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione

Cat. No.: B4580484
M. Wt: 507.0 g/mol
InChI Key: JNSHXRDQOHIAHW-UCQKPKSFSA-N
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Description

The compound (5Z)-3-[3-(2-chloro-10H-phenothiazin-10-yl)-3-oxopropyl]-5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione is a complex organic molecule that combines several functional groups, including a phenothiazine moiety, a thiazolidine ring, and a benzylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-[3-(2-chloro-10H-phenothiazin-10-yl)-3-oxopropyl]-5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Phenothiazine Derivative: The phenothiazine core can be synthesized through the cyclization of 2-chloroaniline with sulfur and a suitable oxidizing agent.

    Attachment of the Oxopropyl Group: The phenothiazine derivative is then reacted with a suitable acylating agent, such as acetic anhydride, to introduce the oxopropyl group.

    Formation of the Thiazolidine Ring: The intermediate is then subjected to a cyclization reaction with a thiazolidine precursor, such as thiazolidine-2,4-dione, under acidic or basic conditions.

    Introduction of the Benzylidene Group: Finally, the compound is reacted with 4-methylbenzaldehyde in the presence of a suitable catalyst to form the benzylidene group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenothiazine moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenothiazine moiety can yield phenothiazine sulfoxide or sulfone, while reduction of the carbonyl groups can produce the corresponding alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound’s phenothiazine moiety is of particular interest due to its potential pharmacological activities. Phenothiazine derivatives are known for their antipsychotic, antiemetic, and antihistaminic properties, and this compound may exhibit similar activities.

Medicine

The compound’s potential medicinal applications include its use as a lead compound for the development of new drugs. Its unique structure allows for the exploration of various biological targets, including enzymes, receptors, and ion channels.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its diverse functional groups and potential for chemical modification.

Mechanism of Action

The mechanism of action of (5Z)-3-[3-(2-chloro-10H-phenothiazin-10-yl)-3-oxopropyl]-5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione is likely related to its interaction with specific molecular targets. The phenothiazine moiety can interact with various receptors and enzymes, modulating their activity. The thiazolidine ring may also contribute to the compound’s biological activity by interacting with different molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    Phenothiazine Derivatives: Compounds such as chlorpromazine and promethazine share the phenothiazine core and exhibit similar pharmacological activities.

    Thiazolidinediones: Compounds like pioglitazone and rosiglitazone contain the thiazolidine ring and are used as antidiabetic agents.

    Benzylidene Derivatives: Compounds such as benzylideneacetone and benzylidenemalononitrile share the benzylidene group and are used in various chemical applications.

Uniqueness

The uniqueness of (5Z)-3-[3-(2-chloro-10H-phenothiazin-10-yl)-3-oxopropyl]-5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione lies in its combination of these three distinct moieties, which allows for a wide range of chemical and biological activities

Properties

IUPAC Name

(5Z)-3-[3-(2-chlorophenothiazin-10-yl)-3-oxopropyl]-5-[(4-methylphenyl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19ClN2O3S2/c1-16-6-8-17(9-7-16)14-23-25(31)28(26(32)34-23)13-12-24(30)29-19-4-2-3-5-21(19)33-22-11-10-18(27)15-20(22)29/h2-11,14-15H,12-13H2,1H3/b23-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNSHXRDQOHIAHW-UCQKPKSFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCC(=O)N3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CCC(=O)N3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-3-[3-(2-chloro-10H-phenothiazin-10-yl)-3-oxopropyl]-5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione
Reactant of Route 2
(5Z)-3-[3-(2-chloro-10H-phenothiazin-10-yl)-3-oxopropyl]-5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione
Reactant of Route 3
(5Z)-3-[3-(2-chloro-10H-phenothiazin-10-yl)-3-oxopropyl]-5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione
Reactant of Route 4
(5Z)-3-[3-(2-chloro-10H-phenothiazin-10-yl)-3-oxopropyl]-5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione
Reactant of Route 5
(5Z)-3-[3-(2-chloro-10H-phenothiazin-10-yl)-3-oxopropyl]-5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione
Reactant of Route 6
(5Z)-3-[3-(2-chloro-10H-phenothiazin-10-yl)-3-oxopropyl]-5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione

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